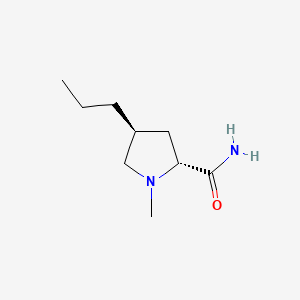
(TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN)” is a synthetic analogue of human PTHrP . It is a peptide that is post-translationally processed to yield a family of mature secretory forms . Most attention has focused on the amino-terminal portion of the molecule which is homologous to parathyroid hormone .
Synthesis Analysis
The peptide was synthesized using solid phase methods . The synthesis process involves the use of specific amino acids and peptide bonds to create the desired sequence .Molecular Structure Analysis
The molecular structure of this peptide is complex and involves a specific sequence of amino acids. The peptide is initially translated as a preprohormone which is post-translationally processed to yield a family of mature secretory forms .Chemical Reactions Analysis
The peptide undergoes various chemical reactions in the body. For instance, it has been shown that it is hydrolyzed to its des-Xaa-Ala derivatives by dipeptidyl-peptidase IV .Safety and Hazards
properties
CAS RN |
152617-91-9 |
|---|---|
Product Name |
(TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN) |
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Aminopropyl)amino]anthraquinone](/img/structure/B1175066.png)
